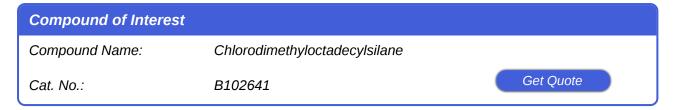


An In-depth Technical Guide to Chlorodimethyloctadecylsilane: Chemical Structure, Reactivity, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodimethyloctadecylsilane (C20H43ClSi) is a prominent organosilane compound widely utilized in surface modification and derivatization applications. Its unique molecular structure, featuring a long hydrophobic octadecyl chain and a reactive chlorosilyl group, enables the formation of robust, low-energy surfaces on a variety of substrates. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and key applications of chlorodimethyloctadecylsilane, with a focus on its role in the development of functionalized materials. Detailed experimental protocols for surface modification are provided, along with a summary of its physicochemical properties.

Chemical Structure and Properties

Chlorodimethyloctadecylsilane is an organosilicon compound characterized by a central silicon atom covalently bonded to a chlorine atom, two methyl groups, and a long C18 alkyl chain (octadecyl group).[1] This amphiphilic structure is the foundation of its functionality; the long octadecyl chain confers a significant hydrophobic (water-repellent) and organophilic (oil-attracting) nature to the molecule, while the reactive chloro-dimethyl-silyl group serves as the anchor for covalent attachment to surfaces.[1]



The systematic IUPAC name for this compound is chloro-dimethyl-octadecylsilane. It is also commonly referred to by synonyms such as octadecyldimethylchlorosilane and dimethyloctadecylchlorosilane.

Physicochemical Properties

A summary of the key physicochemical properties of **chlorodimethyloctadecylsilane** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C20H43CISi	[1]
Molecular Weight	347.10 g/mol	[1]
CAS Number	18643-08-8	[1]
Appearance	White to off-white solid or crystalline powder	[1]
Melting Point	28-30 °C	[1]
Boiling Point	145-155 °C at 0.005 mmHg	[1]
Density	Approximately 0.86 g/mL at 20 °C	
Solubility	Soluble in anhydrous organic solvents such as toluene, chloroform, and hexane. Reacts with protic solvents like water and alcohols.	

Reactivity and Mechanism of Action

The primary utility of **chlorodimethyloctadecylsilane** lies in the high reactivity of its siliconchlorine (Si-Cl) bond. This bond is susceptible to nucleophilic attack, leading to two principal reaction pathways: hydrolysis and silylation. These reactions are fundamental to its application in surface modification.



Hydrolysis

In the presence of water, even trace amounts of moisture, the Si-Cl bond readily undergoes hydrolysis to form octadecyldimethylsilanol (a silanol) and hydrochloric acid (HCl) as a byproduct.

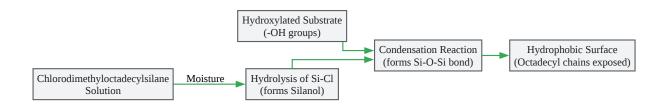
Reaction: $(CH_3)_2Si(CI)C_{18}H_{37} + H_2O \rightarrow (CH_3)_2Si(OH)C_{18}H_{37} + HCI$

The resulting silanol is a reactive intermediate that can participate in further condensation reactions.

Silylation and Surface Modification

The cornerstone of **chlorodimethyloctadecylsilane**'s application is its ability to covalently bond to surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and metal oxides. This process, known as silylation, proceeds via a condensation reaction between the silanol intermediate (formed from hydrolysis) and the surface hydroxyl groups, resulting in the formation of a stable siloxane (Si-O-Si) bond.[1]

This covalent linkage durably attaches the hydrophobic octadecyl chains to the substrate, effectively transforming a polar, high-energy surface into a non-polar, low-energy surface. The workflow for this surface modification is depicted below.



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Figure 1: Workflow for surface modification with chlorodimethyloctadecylsilane.

The result of this modification is a dramatic increase in the water contact angle, a key indicator of hydrophobicity. Untreated glass or silica surfaces typically exhibit water contact angles of 30-40°, which can increase to 100-120° after treatment with **chlorodimethyloctadecylsilane**.[1]



Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **chlorodimethyloctadecylsilane**.

Preparation of a Hydrophobic Coating on Glass Slides

This protocol describes the procedure for creating a water-repellent coating on standard glass microscope slides.

Materials:

- Glass microscope slides
- Chlorodimethyloctadecylsilane
- Anhydrous toluene
- Acetone
- Ethanol
- · Deionized water
- Nitrogen gas stream
- Oven
- Glass staining jars or beakers with loose-fitting lids
- Fume hood

Procedure:

- Substrate Cleaning:
 - Thoroughly clean the glass slides by sonicating them in a sequence of acetone, ethanol, and deionized water for 15 minutes each.



- Rinse the slides extensively with deionized water after the final sonication.
- Dry the slides in an oven at 110-120 °C for at least 1 hour to ensure a fully hydroxylated and dry surface.
- Allow the slides to cool to room temperature in a desiccator.
- Preparation of Silylation Solution:
 - In a fume hood, prepare a 1-5% (v/v) solution of chlorodimethyloctadecylsilane in anhydrous toluene. The exact concentration can be adjusted based on the desired surface coverage and reaction time.

Silylation Reaction:

- Immerse the cleaned and dried glass slides in the silylation solution in a glass staining jar or beaker.
- Loosely cover the container to minimize exposure to atmospheric moisture while allowing the HCl byproduct to escape.
- Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation can be applied to ensure uniform coating.

Post-Reaction Treatment:

- Remove the slides from the silylation solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted silane.
- Further rinse the slides with ethanol to remove the toluene.
- Dry the slides under a gentle stream of nitrogen gas.
- Cure the slides in an oven at 100-110 °C for 30-60 minutes to promote the formation of a stable siloxane network.

Storage:



• Store the hydrophobic glass slides in a clean, dry environment.

Formation of a Self-Assembled Monolayer (SAM) on a Silica Substrate

This protocol details the formation of a more ordered molecular layer of **chlorodimethyloctadecylsilane** on a silicon wafer with a native oxide layer.

Materials:

- Silicon wafers with a native oxide layer
- Chlorodimethyloctadecylsilane
- · Anhydrous hexadecane or toluene
- Chloroform
- Methanol
- Sulfuric acid
- Hydrogen peroxide (30%)
- Deionized water
- Nitrogen gas stream
- Spin coater (optional)
- Vacuum oven

Procedure:

- Substrate Cleaning and Hydroxylation (Piranha Solution EXTREME CAUTION):
 - Under a fume hood and with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield), prepare a piranha solution by slowly adding one part of



30% hydrogen peroxide to three parts of concentrated sulfuric acid. The solution is highly exothermic and corrosive.

- Immerse the silicon wafers in the piranha solution for 15-30 minutes to remove organic residues and generate a high density of surface hydroxyl groups.
- Carefully remove the wafers and rinse them extensively with deionized water.
- o Dry the wafers under a stream of nitrogen gas.
- Preparation of Silylation Solution:
 - Prepare a dilute solution (e.g., 1 mM) of chlorodimethyloctadecylsilane in an anhydrous solvent such as hexadecane or toluene.
- SAM Formation:
 - Immerse the cleaned and hydroxylated silicon wafers in the silylation solution.
 - The self-assembly process can take several hours to a full day, depending on the desired ordering and density of the monolayer. The container should be sealed to prevent contamination from atmospheric moisture.
- Rinsing and Annealing:
 - Remove the wafers from the solution and rinse sequentially with chloroform and methanol to remove physisorbed molecules.
 - Dry the wafers with a nitrogen stream.
 - Anneal the wafers in a vacuum oven at 120 °C for 1-2 hours to remove any residual solvent and to stabilize the monolayer.

Quantitative Data

The following tables summarize key quantitative data related to the performance of **chlorodimethyloctadecylsilane** in surface modification.



Table 1: Surface Wettability after Modification

Substrate	Treatment	Water Contact Angle (°)
Glass/Silica	Untreated	20 - 40
Glass/Silica	Chlorodimethyloctadecylsilane	100 - 120[1]

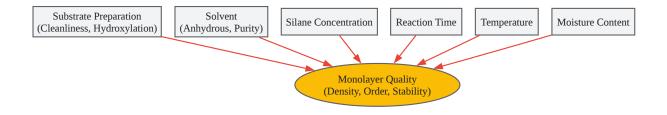
Table 2: Thermal Stability of Silane-Modified Surfaces

Silane Type	Substrate	Onset of Decomposition (°C)
Octadecyltrichlorosilane (OTS)	Planar Silica	~250[2]
Octadecyltrichlorosilane (OTS)	Curved Silica	~350[2]

Note: Data for the closely related octadecyltrichlorosilane is provided as an indicator of the thermal stability of long-chain alkylsilane monolayers.

Factors Influencing Monolayer Quality

The quality of the self-assembled monolayer formed by **chlorodimethyloctadecylsilane** is influenced by several experimental parameters. Understanding these factors is crucial for achieving reproducible and high-quality surface coatings.



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Figure 2: Factors influencing the quality of self-assembled monolayers.



Applications

The ability of **chlorodimethyloctadecylsilane** to create robust hydrophobic and organophilic surfaces lends it to a wide range of applications in research and industry:

- Chromatography: It is extensively used to prepare the stationary phase for reversed-phase high-performance liquid chromatography (RP-HPLC). The octadecyl chains provide a non-polar environment for the separation of hydrophobic analytes.
- Surface Protection: It is used to create water-repellent coatings on various materials, including glass, ceramics, and even textiles, to protect against moisture.
- Biotechnology and Drug Delivery: Modified surfaces can be used to control protein adsorption and cell adhesion. In drug delivery, it can be used to modify the surface of nanoparticles to enhance their stability and control their interaction with biological systems.
- Microelectronics: It can be used to create hydrophobic passivation layers on semiconductor devices.
- Nanotechnology: It is employed in the functionalization of nanoparticles and in the creation of self-assembled monolayers for various sensing and electronic applications.

Conclusion

Chlorodimethyloctadecylsilane is a versatile and powerful reagent for surface modification. Its straightforward reactivity, coupled with the significant change in surface properties it imparts, makes it an invaluable tool for researchers and scientists across numerous disciplines. By carefully controlling the experimental conditions, it is possible to create highly uniform and stable hydrophobic surfaces tailored for a wide array of advanced applications.

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